2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide
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Overview
Description
2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide is an organic compound characterized by the presence of chlorine atoms and a methoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide typically involves the reaction of 2-chloroaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization from ethanol to obtain colorless block crystals .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.
Reduction Reactions: The carbonyl group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in the treatment of certain diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-chlorophenyl)nicotinamide: Similar structure but with a nicotinamide group instead of a methoxybenzamide group.
2-chloro-N-(3-chlorophenyl)nicotinamide: Similar structure but with a different position of the chlorine atom on the phenyl ring.
2-chloro-N-(4-chlorophenyl)nicotinamide: Similar structure but with the chlorine atom on the para position of the phenyl ring.
Uniqueness
2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide is unique due to the presence of both chlorine atoms and a methoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct properties and applications compared to its analogs.
Properties
CAS No. |
853332-84-0 |
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Molecular Formula |
C14H11Cl2NO2 |
Molecular Weight |
296.1 g/mol |
IUPAC Name |
2-chloro-N-(2-chlorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-12-8-4-5-9(13(12)16)14(18)17-11-7-3-2-6-10(11)15/h2-8H,1H3,(H,17,18) |
InChI Key |
WVDHVHMNFGOGDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
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